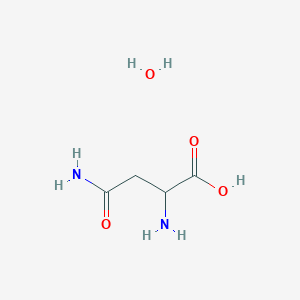

(-)-Asparagine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Asparagine chemical structure and stereochemistry

Stereochemical Architecture, Stability Profiles, and Bio-Analytical Applications

Executive Summary

(-)-Asparagine (L-Asn) is not merely a proteinogenic building block; in the context of modern drug development, it represents a critical stability hotspot. As the first amino acid isolated (1806), its chemical behavior—specifically its propensity for non-enzymatic deamidation—dictates the shelf-life and efficacy of therapeutic proteins, particularly monoclonal antibodies (mAbs). This guide analyzes the stereochemical physics of L-Asn, its degradation pathways via succinimide intermediates, and the analytical workflows required to monitor these events in high-stakes pharmaceutical environments.

Molecular Architecture & Stereochemistry

Configuration and Nomenclature

The designation This compound refers to the levorotatory behavior of the molecule in aqueous solution (

Stereochemical Logic (CIP Priority)

To validate the (S) configuration using the Cahn-Ingold-Prelog (CIP) system, we analyze the chiral center (

-

Priority 1:

(Nitrogen, Atomic No. 7). -

Priority 2:

(Carboxyl group). The -

Priority 3:

(Amide side chain). The -

Priority 4:

(Hydrogen, Atomic No. 1).

Result: With the lowest priority group (H) oriented away from the viewer, the sequence 1

Physicochemical Constants

Data essential for buffer formulation and solubility studies:

| Parameter | Value | Context |

| pKa ( | Protonated at pH < 2 | |

| pKa ( | Deprotonated at pH > 8.8 | |

| Isoelectric Point (pI) | Zwitterionic form dominates at pH ~5.4 | |

| Solubility (H | At 25°C; moderately soluble | |

| Crystal System | Orthorhombic | Space group |

Stability Profile: The Deamidation Mechanism

For researchers in biologics, the instability of Asparagine is a primary concern.[7] L-Asn residues, particularly in flexible regions of proteins (CDR loops), undergo spontaneous non-enzymatic deamidation.

The Succinimide Pathway

This reaction is not a simple hydrolysis.[8][9] It proceeds via an intramolecular nucleophilic attack by the backbone nitrogen of the succeeding amino acid (

-

Cyclization: Formation of a five-membered succinimide ring intermediate.

-

Hydrolysis: The ring opens, but water can attack either carbonyl.

-

Result: A mixture of L-Aspartate (Asp) and L-Isoaspartate (isoAsp) , typically in a 1:3 ratio.[7]

Impact: Isoaspartate inserts an extra methylene group into the peptide backbone, kinking the protein chain and potentially abolishing biological activity or triggering immunogenicity.

[7][9][10]

Biological Significance & Drug Targets

N-Linked Glycosylation

L-Asn provides the attachment point for N-glycans, a modification defining the pharmacokinetics of therapeutic antibodies.

-

Consensus Sequence: Asn-X-Ser/Thr (where X

Proline). -

Mechanism: The amide nitrogen of Asn forms a beta-glycosidic bond with N-acetylglucosamine (GlcNAc).[10]

Therapeutic Target: L-Asparaginase

Leukemic cells (ALL) lack Asparagine Synthetase (ASNS) and depend on circulating L-Asn.

-

Therapy: Administration of the enzyme L-Asparaginase depletes serum L-Asn, starving the tumor cells.

-

Resistance: Upregulation of ASNS in tumor cells is a primary mechanism of drug resistance.

Experimental Protocol: LC-MS Monitoring of Deamidation

Objective: Quantify Asn deamidation and IsoAsp formation in a monoclonal antibody sample. Rationale: Standard ELISA cannot distinguish IsoAsp from Asp; High-Resolution Mass Spectrometry (HRMS) is required due to the mass shift (+0.984 Da) and retention time differences.

Reagents & Equipment

-

System: UHPLC coupled to Q-TOF Mass Spectrometer.

-

Column: C18 Peptide Mapping Column (1.7 µm particle size).

-

Digestion: Trypsin (Sequencing Grade), Dithiothreitol (DTT), Iodoacetamide (IAM).

-

Buffer A: 0.1% Formic Acid in Water.

-

Buffer B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow

-

Denaturation & Reduction:

-

Dilute protein to 1 mg/mL in 6M Guanidine HCl.

-

Add DTT (5 mM final) and incubate at 37°C for 30 min to break disulfide bonds.

-

-

Alkylation:

-

Add IAM (10 mM final). Incubate 20 min in dark (prevents disulfide reforming).

-

-

Buffer Exchange & Digestion:

-

Exchange into 50 mM Tris-HCl (pH 7.5) to remove Guanidine (inhibits trypsin).

-

Add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

-

Critical Control: Keep pH < 8.0 to prevent artificial deamidation during digestion.

-

-

LC-MS Analysis:

-

Inject 5 µg of digest.

-

Gradient: 2% to 40% Buffer B over 60 mins.

-

Data Analysis: Search for mass shift of +0.984 Da (Deamidation).

-

Differentiation: IsoAsp peptides typically elute earlier than Asp peptides on C18 columns due to loss of hydrophobicity and structural kinking.

-

References

-

Stereochemistry & Properties: O'Neil, M.J. (Ed.).[4][10][11][12][13] (2001).[4] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition.[4] Merck and Co., Inc.[4]

-

Deamidation Mechanism: Robinson, N. E., & Robinson, A. B. (2001). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.

-

Succinimide Intermediate: Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry, 262(2), 785-794.

-

LC-MS Analysis: Chelius, D., et al. (2005). Identification and characterization of deamidation sites in the conserved regions of human immunoglobulin gamma antibodies. Analytical Chemistry, 77(18), 6004-6011.

-

Therapeutic Application: Müller, H. J., & Boos, J. (1998). Use of L-asparaginase in childhood ALL. Critical Reviews in Oncology/Hematology, 28(2), 97-113.

Sources

- 2. L-Asparagine [webbook.nist.gov]

- 3. Asparagine - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 371601000 [thermofisher.com]

- 6. アミノ酸一覧表 [sigmaaldrich.com]

- 7. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 11. Reddit - Prove your humanity [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. homework.study.com [homework.study.com]

Asparagine: A Linchpin in Proteostasis and a Target in Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asparagine (Asn, N), a polar, non-essential amino acid, transcends its role as a mere building block for protein synthesis. Its unique carboxamide side chain imparts critical functionalities that profoundly influence protein structure, stability, and post-translational modifications. Furthermore, asparagine metabolism is intricately linked to cellular homeostasis, stress responses, and signaling pathways, making it a pivotal player in physiology and a compelling target in pathology, particularly in oncology. This guide provides a comprehensive technical overview of asparagine's multifaceted roles, from its fundamental contributions to polypeptide architecture to its complex involvement in cellular signaling and disease, offering field-proven insights and methodologies for its study.

The Physicochemical Identity of Asparagine

First isolated from asparagus juice in 1806, asparagine is one of the 20 common amino acids used in protein biosynthesis, encoded by the codons AAU and AAC.[][2] Its defining feature is the carboxamide side chain, which consists of a two-carbon linker to an amide group (-CONH₂).[3]

1.1. Core Properties

At physiological pH, asparagine is a polar, uncharged molecule.[][4] The side chain's amide group is a potent hydrogen bond donor and acceptor, capable of forming up to four hydrogen bonds.[5] This property is fundamental to its structural roles within proteins, allowing it to interact with the peptide backbone, other side chains, and water molecules.[4][5]

Data Presentation: Physicochemical Properties of L-Asparagine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₈N₂O₃ | [] |

| Molar Mass | 132.119 g/mol | [6] |

| pKa (α-carboxyl) | ~2.02 | [6] |

| pKa (α-amino) | ~8.80 | [6] |

| Isoelectric Point (pI) | ~5.41 | [][6] |

| Water Solubility | 2.94 g/100 mL (25°C) |[2] |

1.2. Biosynthesis via Asparagine Synthetase (ASNS)

As a non-essential amino acid, asparagine can be synthesized de novo in humans.[2] The reaction is catalyzed by asparagine synthetase (ASNS), an ATP-dependent enzyme that transfers the amide group from glutamine to a molecule of aspartate.[3][7]

Aspartate + Glutamine + ATP → Asparagine + Glutamate + AMP + PPi

This reaction is a critical node in cellular metabolism, linking amino acid and energy metabolism.[7] ASNS expression is tightly regulated by cellular stress, particularly amino acid deprivation, through the ATF4 transcription factor, highlighting the cell's need to maintain asparagine homeostasis.[8][9][10]

Visualization: Asparagine Biosynthesis Pathway

Caption: ATP-dependent conversion of aspartate and glutamine to asparagine.

The Structural Significance of Asparagine in Proteins

The asparagine side chain, while seemingly simple, makes profound contributions to protein architecture and stability. Its ability to form specific hydrogen bonds allows it to play roles that more complex side chains cannot.

2.1. Stabilizing Secondary Structures

Asparagine is frequently found at the ends of α-helices and β-sheets, where it acts as a "capping" residue.[2][11] Its side chain can form hydrogen bonds with the exposed backbone amide and carbonyl groups at the termini of these structures, satisfying hydrogen-bonding potential that would otherwise be exposed to solvent.[2] This capping interaction significantly stabilizes the secondary structure element.

2.2. The "Asparagine Ladder": A Second Backbone

In certain protein folds, such as parallel β-sheet-containing leucine-rich repeat (LRR) proteins, conserved asparagine residues can form a buried "asparagine ladder".[12] In this motif, the side-chain amides form a repetitive network of hydrogen bonds with neighboring main-chain atoms, creating a highly rigid structure.[12] Experimental evidence from NMR spectroscopy and mutagenesis studies shows that this ladder is critical for the protein's global stability and folding cooperativity, acting as a "second backbone" within the hydrophobic core.[12]

2.3. The Achilles' Heel: Non-Enzymatic Deamidation

A critical aspect of asparagine chemistry is its susceptibility to spontaneous, non-enzymatic deamidation under physiological conditions.[5][13] This reaction converts the neutral asparagine side chain into a negatively charged aspartic acid or isoaspartic acid residue.[8][13]

The reaction typically proceeds through a cyclic succinimide intermediate, particularly when the following residue in the sequence has a small, flexible side chain (e.g., Gly, Ser).[13] This conversion introduces a negative charge, alters the local structure, and can impair or abolish protein function.[13] Deamidation is considered a molecular clock that contributes to protein turnover, aging, and the degradation of therapeutic proteins.[4][5][8][13]

Asparagine as a Hub for Post-Translational Modifications (PTMs)

Asparagine is the primary site for one of the most crucial PTMs in eukaryotes: N-linked glycosylation.

3.1. N-Linked Glycosylation

N-linked glycosylation is the covalent attachment of a complex oligosaccharide (glycan) to the amide nitrogen of an asparagine side chain.[2][7] This process is essential for the proper folding, stability, trafficking, and function of a vast number of secreted and membrane-bound proteins.[7]

The modification occurs on asparagine residues located within the consensus sequon: Asn-X-Ser/Thr , where X can be any amino acid except proline.[2] The oligosaccharyltransferase (OST) enzyme complex in the endoplasmic reticulum recognizes this sequon and catalyzes the transfer of the glycan tree to the asparagine residue.

Visualization: N-Linked Glycosylation Workflow

Caption: Recognition of the Asn-X-Ser/Thr sequon and glycan transfer in the ER.

Asparagine Metabolism: A Nexus of Cell Signaling and Disease

Beyond its structural roles, asparagine is a key metabolic substrate and signaling molecule, with profound implications for cell growth and survival.

4.1. Regulation of mTORC1 Signaling

Asparagine has been identified as a critical signaling molecule that can activate the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and proliferation.[8][14] Unlike other amino acids that signal through the Rag GTPases, asparagine activates mTORC1 through a distinct mechanism involving ARF1.[8][14] This activation promotes protein synthesis, glycolysis, and nucleotide biosynthesis, linking asparagine availability directly to the cell's anabolic machinery.[8][15][16]

4.2. Asparagine Dependency in Cancer

Many cancer cells, particularly those with high proliferation rates, have an insatiable demand for nutrients, including asparagine.[7][8] While normal cells can typically synthesize enough asparagine to meet their needs, certain cancer cells, notably those in acute lymphoblastic leukemia (ALL), have low endogenous ASNS expression and are highly dependent on extracellular asparagine.[8][14]

This metabolic vulnerability is the basis for a highly effective chemotherapy strategy using the enzyme L-asparaginase .[17][18][19] L-asparaginase is administered to patients to deplete circulating asparagine in the blood, effectively starving the leukemic cells and leading to apoptosis, while having a lesser effect on healthy cells that can synthesize their own.[17][18][20]

Visualization: L-Asparaginase Therapeutic Mechanism

Caption: L-asparaginase depletes serum asparagine, selectively starving cancer cells.

Experimental Methodologies

Investigating the diverse roles of asparagine requires a multi-faceted experimental approach. The choice of methodology must be guided by the specific question, whether it relates to metabolism, protein stability, or post-translational modification.

5.1. Protocol: Site-Directed Mutagenesis to Probe a Specific Asparagine Residue

-

Rationale: To assess the functional or structural importance of a single asparagine residue, it is often mutated to other amino acids. An Asn to Ala (N→A) mutation removes the side chain past the β-carbon, testing the role of the entire side chain. An Asn to Gln (N→Q) mutation extends the side chain by one methylene group, testing the spatial requirements of the amide group. An Asn to Asp (N→D) mutation mimics deamidation by introducing a negative charge.

-

Methodology:

-

Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the center. Ensure a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as a template. Use a low cycle number (12-18) to prevent unwanted mutations.

-

Template Digestion: Digest the parental, methylated plasmid DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically targets methylated and hemimethylated DNA, ensuring only the newly synthesized, mutated plasmids remain.

-

Transformation: Transform the DpnI-treated plasmid into highly competent E. coli cells.

-

Verification: Culture the transformed bacteria, isolate plasmid DNA from several colonies, and verify the presence of the mutation and the integrity of the gene via Sanger sequencing.

-

Downstream Analysis: Express the mutant protein and compare its properties (e.g., stability via differential scanning fluorimetry, enzymatic activity, or cellular localization) to the wild-type protein.

-

5.2. Protocol: Probing N-linked Glycosylation using PNGase F and Western Blot

-

Rationale: Peptide-N-Glycosidase F (PNGase F) is an enzyme that cleaves the bond between the asparagine side chain and the innermost N-acetylglucosamine (GlcNAc) of the attached glycan. This removes the entire glycan chain, causing a detectable shift in the protein's molecular weight on an SDS-PAGE gel.

-

Methodology:

-

Protein Lysis: Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

-

Denaturation: To 20-50 µg of protein lysate, add a denaturing buffer (e.g., 10X GlycoBuffer 2) and heat at 100°C for 10 minutes. This unfolds the protein, ensuring PNGase F can access all glycosylation sites.

-

PNGase F Digestion: Cool the denatured sample. Add NP-40 (to prevent protein aggregation) and PNGase F enzyme. Incubate at 37°C for 1-2 hours. Include a "mock" control sample that undergoes the same treatment but without the addition of PNGase F.

-

SDS-PAGE and Western Blot: Resolve the treated and mock samples on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.

-

Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A downward mobility shift (lower apparent molecular weight) in the PNGase F-treated lane compared to the mock lane confirms that the protein is N-glycosylated.

-

Conclusion and Future Directions

Asparagine is far more than a passive component of proteins. It is a dynamic participant in protein folding and stability, a critical anchor for post-translational modifications, and a central node in the metabolic and signaling networks that govern cellular fate. For drug development professionals, the metabolic dependencies of cancer cells on asparagine have already yielded a powerful therapeutic in L-asparaginase. Future research will likely focus on exploiting ASNS as a target in solid tumors, understanding the role of asparagine in modulating the tumor microenvironment, and developing next-generation biologics with engineered asparagine sites to control stability and function. A thorough understanding of asparagine's fundamental biochemistry is, therefore, indispensable for innovation in both basic science and translational medicine.

References

-

Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues. (2021, October 27). PMC - PubMed Central. Retrieved from [Link]

-

Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues. (2021, December 15). PubMed. Retrieved from [Link]

-

Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR. (2020, September 29). Frontiers. Retrieved from [Link]

-

Asparagine N (Asn). (n.d.). The Biology Project. Retrieved from [Link]

-

Mechanism of Action of l-asparaginase in normal and tumor cells. (n.d.). ResearchGate. Retrieved from [Link]

-

A second backbone: the contribution of a buried asparagine ladder to the global and local stability of a leucine-rich repeat protein. (n.d.). PubMed Central. Retrieved from [Link]

-

Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues (Oct 2021). (2021, October 31). Reddit. Retrieved from [Link]

-

Metabolism of asparagine in the physiological state and cancer. (2024, March 6). PMC - NIH. Retrieved from [Link]

-

What is the mechanism of Asparagine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Asparagine. (n.d.). Wikipedia. Retrieved from [Link]

-

Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (n.d.). ACS Publications. Retrieved from [Link]

-

Metabolism of asparagine in the physiological state and cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

Asparagine amino acids. (n.d.). BYJU'S. Retrieved from [Link]

-

Asparagine biochemistry, asparagine synthetase, and asparaginase treatment for ALL. (2021, December 17). YouTube. Retrieved from [Link]

-

(-)-Asparagine. (n.d.). PubChem - NIH. Retrieved from [Link]

-

What is the mechanism of L-asparaginase? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Asparagine synthetase: Function, structure, and role in disease. (n.d.). PMC. Retrieved from [Link]

-

Asparagine synthetase: regulation by cell stress and involvement in tumor biology. (n.d.). PubMed. Retrieved from [Link]

-

Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues. (n.d.). The EMBO Journal. Retrieved from [Link]

-

II. Basic Elements of Protein Structure. (n.d.). Kinemage. Retrieved from [Link]

-

Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia. (2023, January 31). Frontiers. Retrieved from [Link]

-

Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children's. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

Sources

- 2. Asparagine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. Amino Acids - Alanine [biology.arizona.edu]

- 6. This compound | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Asparagine? [synapse.patsnap.com]

- 8. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Kinemage [kinemage.biochem.duke.edu]

- 12. A second backbone: the contribution of a buried asparagine ladder to the global and local stability of a leucine-rich repeat protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the mechanism of L-asparaginase? [synapse.patsnap.com]

- 19. Frontiers | Possible mechanism of metabolic and drug resistance with L-asparaginase therapy in childhood leukaemia [frontiersin.org]

- 20. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide on the Pivotal Role of L-Asparagine in N-Linked Glycosylation of Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, trafficking, and function of a vast number of eukaryotic proteins. This intricate process, initiated in the endoplasmic reticulum, hinges on the covalent attachment of a pre-assembled oligosaccharide to the side-chain amide nitrogen of specific L-asparagine residues within a nascent polypeptide chain. This guide provides a comprehensive exploration of the central role of L-asparagine in this critical biological pathway. We will delve into the molecular determinants that specify which asparagine residues become glycosylated, the enzymatic machinery responsible for catalysis, the profound impact of this modification on protein fate, and the state-of-the-art methodologies employed to investigate it.

The Chemical Cornerstone: Why L-Asparagine?

At the heart of N-linked glycosylation is the unique chemical nature of the L-asparagine (Asn) residue. Its side chain contains a primary amide group (-CONH2) that serves as the nucleophile for the attachment of the glycan. This process forms a stable N-glycosidic bond between the anomeric carbon of the innermost N-acetylglucosamine (GlcNAc) of the oligosaccharide and the nitrogen atom of the asparagine side chain.[1][2] While other amino acids like glutamine also possess a side-chain amide, the specific geometry and reactivity of the asparagine side chain, in concert with the enzymatic machinery, make it the exclusive acceptor for this type of glycosylation.[3]

The Consensus Sequon: A Molecular Zip Code for Glycosylation

Not every asparagine residue in a protein is a substrate for N-linked glycosylation. The modification is directed by a specific consensus sequence, or "sequon," within the polypeptide chain: Asn-X-Ser/Thr , where X can be any amino acid except proline.[2][4][5][6]

-

The Role of Serine/Threonine: The hydroxyl group (-OH) of the serine (Ser) or threonine (Thr) residue at the +2 position is crucial. It is thought to hydrogen bond with the oligosaccharyltransferase (OST) enzyme complex, properly orienting the asparagine residue within the catalytic site for efficient glycan transfer.

-

The Proline Exception: Proline is excluded from the X position because its rigid cyclic structure introduces a kink in the polypeptide backbone that sterically hinders the presentation of the asparagine residue to the OST active site.[2][6]

-

Beyond the Tripeptide: While the Asn-X-Ser/Thr sequon is the primary determinant, the local protein conformation and the identity of amino acids flanking the sequon can also influence the efficiency of glycosylation.[6]

The Master Catalyst: The Oligosaccharyltransferase (OST) Complex

The enzymatic transfer of the pre-assembled glycan from its lipid carrier to the asparagine residue is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit integral membrane protein located in the endoplasmic reticulum (ER).[7][8][9]

In mammals, there are two distinct OST complexes, OST-A and OST-B, which possess different catalytic subunits (STT3A and STT3B, respectively) and exhibit partially overlapping functions.[8]

-

OST-A (STT3A-containing): This complex is predominantly associated with the protein translocation channel (translocon) and acts co-translationally, meaning it glycosylates the nascent polypeptide chain as it emerges into the ER lumen.[8]

-

OST-B (STT3B-containing): This complex can act both co- and post-translationally, often glycosylating sites that were missed by the OST-A complex.[10]

The OST complex recognizes both the dolichol-linked oligosaccharide donor and the Asn-X-Ser/Thr sequon on the target protein to catalyze the formation of the N-glycosidic bond.[11][12]

Visualizing the N-Linked Glycosylation Pathway

Caption: The core stages of N-linked glycosylation within the ER.

Functional Significance of Asparagine-Linked Glycans

The attachment of a glycan to an asparagine residue is not merely a decorative modification. It plays a critical role in the life of the protein:

-

Protein Folding and Quality Control: N-linked glycans act as crucial folding tags.[10][11][13] In the ER, a series of glucose trimming and re-addition steps on the glycan are monitored by lectin chaperones, such as calnexin and calreticulin, which assist in proper folding and prevent aggregation.[14] If a protein fails to fold correctly, the glycan can mark it for ER-associated degradation (ERAD).[10]

-

Protein Stability and Solubility: The large, hydrophilic glycan chains can increase the solubility of proteins and protect them from proteolytic degradation.[11][13]

-

Cellular Trafficking: The structure of the N-linked glycan can act as a signal for sorting the glycoprotein to its correct destination within the cell or for secretion.

-

Biological Activity and Recognition: For many cell-surface and secreted proteins, N-linked glycans are directly involved in molecular recognition events, such as cell-cell adhesion, immune responses, and receptor-ligand binding.[4][15]

Methodologies for Investigating the Role of Asparagine in N-Linked Glycosylation

A multi-faceted experimental approach is required to fully elucidate the role of asparagine-linked glycosylation for a given protein.

Identification of N-Glycosylation Sites

The first step is often to confirm that a protein is glycosylated and to identify the specific asparagine residues that are modified.

Experimental Workflow: Enzymatic Deglycosylation and Mass Spectrometry

Caption: Workflow for identifying N-glycosylation sites.

Protocol: Deglycosylation with PNGase F for Mass Spectrometry Analysis

-

Principle: Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine side chain of high mannose, hybrid, and complex N-linked glycans.[16] This enzymatic cleavage converts the glycosylated asparagine to aspartic acid, resulting in a +1 Dalton mass shift that can be detected by mass spectrometry.[17][18]

-

Methodology:

-

Denaturation: To ensure complete access of PNGase F to all glycosylation sites, the glycoprotein sample is typically denatured. A common method is to heat the sample at 95°C for 5-10 minutes in the presence of SDS and a reducing agent like DTT.

-

Enzymatic Digestion:

-

Cool the denatured sample and add a reaction buffer and a non-ionic detergent (e.g., Triton X-100 or NP-40) to sequester the SDS, which would otherwise inhibit PNGase F.

-

Add PNGase F to the sample. The amount of enzyme and incubation time will depend on the amount of glycoprotein. A typical starting point is 1 µL of enzyme for 10-20 µg of protein, incubated at 37°C for 2-4 hours or overnight.[19]

-

-

Proteolytic Digestion: Following deglycosylation, the protein is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is searched against the protein sequence database. Peptides containing the Asn -> Asp conversion at an Asn-X-Ser/Thr sequon are identified as sites of former N-linked glycosylation.

-

Assessing Glycan Processing and Trafficking

Endoglycosidases with different specificities can be used to determine the processing state of N-linked glycans, which provides insights into the protein's location within the secretory pathway.

Table 1: Comparison of Key Endoglycosidases

| Enzyme | Cleavage Site | Glycan Specificity | Cellular Location Indicated |

| Endoglycosidase H (Endo H) | Between the two GlcNAc residues in the chitobiose core | High-mannose and some hybrid glycans | ER and early-Golgi[20][21] |

| PNGase F | Between the innermost GlcNAc and the asparagine residue | High-mannose, hybrid, and complex glycans | All N-linked glycans[16] |

Protocol: Endo H Sensitivity Assay

-

Principle: Glycoproteins in the ER contain high-mannose N-glycans and are sensitive to Endo H cleavage. As they traffic through the Golgi apparatus, these glycans are modified into complex structures that become resistant to Endo H.[21][22] This differential sensitivity can be observed as a shift in molecular weight on an SDS-PAGE gel.

-

Methodology:

-

Sample Preparation: Lyse cells to obtain protein extracts.

-

Digestion: Divide the lysate into three tubes: one untreated control, one with Endo H, and one with PNGase F (as a positive control for glycosylation).

-

Incubation: Incubate the samples according to the enzyme manufacturer's protocol (e.g., 37°C for 1 hour).

-

SDS-PAGE and Western Blot: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

-

-

Interpretation of Results:

-

Endo H Sensitive: A shift to a lower molecular weight after Endo H treatment indicates the protein resides primarily in the ER.

-

Endo H Resistant: No significant molecular weight shift after Endo H treatment, but a shift with PNGase F, suggests the protein has trafficked to the Golgi and contains complex glycans.

-

Probing the Functional Role of Glycosylation at Specific Asparagine Residues

To understand the specific function of a glycan at a particular asparagine site, that site can be eliminated through site-directed mutagenesis.

Protocol: Site-Directed Mutagenesis of a Glycosylation Site

-

Principle: The asparagine (Asn) codon in the gene of interest is mutated to a codon for an amino acid that cannot be glycosylated, most commonly glutamine (Gln) or alanine (Ala).[23][24] Glutamine is often chosen as it is structurally similar to asparagine but lacks the correct geometry for recognition by the OST.

-

Methodology:

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation (e.g., Asn to Gln) into the expression vector containing the gene of interest.

-

Verification: Sequence the plasmid to confirm the presence of the mutation and the absence of any off-target mutations.

-

Expression: Transfect cells with the wild-type and mutant constructs.

-

Functional Analysis: Compare the wild-type and mutant proteins in relevant assays. This could include:

-

Expression and Stability: Assessed by Western blot. A decrease in protein levels may indicate a role for the glycan in folding or stability.

-

Subcellular Localization: Assessed by immunofluorescence or cell fractionation.

-

Biological Activity: Assessed by specific functional assays (e.g., enzyme kinetics, receptor binding).

-

-

Conclusion

L-asparagine, when present within the correct sequon, is the indispensable anchor for N-linked glycosylation, a modification that profoundly influences the structure and function of a vast portion of the proteome. Understanding the precise role of each asparagine-linked glycan is crucial for fundamental cell biology and for the development of therapeutic glycoproteins, where proper glycosylation is often a critical quality attribute. The experimental strategies outlined in this guide provide a robust framework for researchers to dissect the nuanced and vital contributions of this pivotal post-translational modification.

References

-

Aebi, M. (2013). N-linked protein glycosylation in the ER. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(11), 2430-2437. [Link]

-

Apweiler, R., Hermjakob, H., & Sharon, N. (1999). On the frequency of protein glycosylation, as deduced from analysis of the SWISS-PROT database. Biochimica et Biophysica Acta (BBA) - General Subjects, 1473(1), 4-8. [Link]

-

Breitling, J., & Aebi, M. (2013). N-Linked Protein Glycosylation in the Endoplasmic Reticulum. Cold Spring Harbor Perspectives in Biology, 5(8), a013359. [Link]

-

Brooks, S. A. (2018). N-linked Glycosylation. In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Cherepanova, N. A., & Gilmore, R. (2016). Oligosaccharyltransferase: A Gatekeeper of Health and Tumor Progression. International Journal of Molecular Sciences, 20(23), 6048. [Link]

-

Harvey, D. J. (2011). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2007–2008. Mass Spectrometry Reviews, 30(2), 273-353. [Link]

-

Ioffe, E., & Stanley, P. (1994). The N-linked oligosaccharides of the CHO cell. Glycobiology, 4(6), 913-919. [Link]

-

Kelleher, D. J., & Gilmore, R. (2006). An evolving view of the eukaryotic oligosaccharyltransferase. Glycobiology, 16(4), 47R-62R. [Link]

-

Khoury, G. A., Baliban, R. C., & Floudas, C. A. (2011). Proteome-wide post-translational modification statistics: frequency analysis and curation of the swiss-prot database. Scientific Reports, 1, 90. [Link]

-

Lizak, C., Gerber, S., & Aebi, M. (2011). N-Linked Protein Glycosylation in the Endoplasmic Reticulum. In The Protein Quality Control Machinery of the Endoplasmic Reticulum. Springer. [Link]

-

Shrimal, S., & Gilmore, R. (2019). Oligosaccharyltransferase structures provide novel insight into the mechanism of asparagine-linked glycosylation in prokaryotic and eukaryotic cells. Glycobiology, 29(4), 288-297. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2017). Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Wild, R., et al. (2018). Cryo-EM structures of human oligosaccharyltransferase complexes OST-A and OST-B. Science, 359(6383), 1512-1517. [Link]

Sources

- 1. protein N-linked glycosylation via asparagine Gene Ontology Term (GO:0018279) [informatics.jax.org]

- 2. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. N-Linked Glycans Overview [sigmaaldrich.com]

- 6. N-Linked Glycosylation Analysis [hiv.lanl.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cryo-EM structures of human oligosaccharyltransferase complexes OST-A and OST-B – Department of Biology | ETH Zurich [biol.ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. N-linked glycosylation and homeostasis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oligosaccharyltransferase structures provide novel insight into the mechanism of asparagine-linked glycosylation in prokaryotic and eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. yeasenbio.com [yeasenbio.com]

- 17. qa-bio.com [qa-bio.com]

- 18. Characterization of site-specific N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]

- 20. Endoglycosidase H [worldwide.promega.com]

- 21. biocompare.com [biocompare.com]

- 22. promegaconnections.com [promegaconnections.com]

- 23. Site-directed mutagenesis of N-linked glycosylation sites on the gamma-aminobutyric acid type A receptor alpha 1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Site-directed mutagenesis of the N-linked glycosylation site in platelet-derived growth factor B-chain results in diminished intracellular retention - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Natural Dietary Sources of L-Asparagine for In Vivo Studies

Introduction: The Evolving Role of L-Asparagine in Biological Systems

L-Asparagine, a non-essential amino acid, has long been recognized for its fundamental role in protein synthesis.[] First isolated from asparagus juice in 1806, its significance extends far beyond that of a simple building block.[][2] Emerging research has illuminated L-asparagine's critical involvement in complex signaling pathways, including the mTORC1 pathway, which governs cell growth and metabolism.[3][4] This has profound implications in fields ranging from oncology to metabolic disorders, where dietary manipulation of asparagine is a key experimental variable.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing natural dietary sources of L-asparagine in preclinical in vivo studies. It moves beyond a simple list of high-asparagine foods to address the critical nuances of bioavailability, dietary formulation, and analytical validation required for rigorous, reproducible scientific outcomes.

Section 1: Identifying High L-Asparagine Natural Sources

L-asparagine is widely available in a variety of common food sources, spanning both animal and plant origins.[]

Key Animal-Based Sources:

-

Meat and Poultry: Beef, chicken, and turkey are excellent sources.[][7]

-

Seafood: Fish such as salmon and tuna, as well as shellfish, contain significant levels.[][7][8]

-

Dairy and Eggs: Milk, cheese, yogurt, and eggs are reliable contributors to dietary asparagine.[][7][8]

Key Plant-Based Sources:

-

Vegetables: Asparagus is famously rich in asparagine.[] Potatoes, spinach, and legumes (including beans, lentils, and soybeans) are also high in content.[][7][8]

-

Nuts, Seeds, and Grains: Almonds, peanuts, and whole grains like oats and wheat are also valuable sources.[][7][8]

Data Summary: L-Asparagine Content in Select Foods

The following table summarizes the relative L-asparagine content in various food items. It is crucial to recognize that these values can fluctuate based on cultivar, storage conditions, and preparation methods.

| Food Category | Food Item | Relative L-Asparagine Content (% of total free amino acids) |

| Vegetables | Asparagus (stored) | 47.3%[9] |

| Green Bean | 42.9%[9] | |

| Potato | 35.7% - 40.0%[9] | |

| Spinach | 3.6%[9] | |

| Nuts | Almond | 34.4%[9] |

| Peanuts | 8.0%[9] | |

| Cereals | Wheat | 22.9%[9] |

This data is compiled from various sources and is intended for comparative purposes. Absolute concentrations can vary.

Expert Insight: The Challenge of Whole-Food Diets in Research

Section 2: The Imperative for Purified Diets in In Vivo Models

To isolate the physiological effects of dietary L-asparagine, it is essential to use a purified diet where the amino acid profile is precisely controlled. This approach ensures that observed effects are directly attributable to the manipulation of L-asparagine levels and not to other nutritional variables.

Causality and Control:

-

Isonitrogenous & Isocaloric: Control and experimental diets must be balanced to have the same nitrogen (protein) and energy content. This prevents discrepancies in food intake or metabolic rate from confounding the results.

-

Eliminating Confounders: Natural foods contain a myriad of bioactive compounds (e.g., polyphenols, fiber) that can independently influence physiological outcomes. Purified diets, typically based on refined ingredients like casein, sucrose, and cellulose, eliminate these variables.[12]

-

Reproducibility: Custom-formulated diets, often based on established formulations like the AIN-93G diet for rodents, ensure high reproducibility across different experiments and laboratories.[12]

The following workflow illustrates the critical path from concept to in vivo analysis when using a custom-formulated diet.

Section 3: Protocols for Diet Formulation and Analysis

Protocol 1: Preparation of a Custom L-Asparagine-Modified Rodent Diet

This protocol provides a framework for creating isonitrogenous and isocaloric diets with varying L-asparagine levels, based on the AIN-93G formulation.[12]

Objective: To formulate two diets: a control diet with baseline L-asparagine and an experimental diet enriched with L-asparagine (e.g., 4% by weight).[4]

Materials:

-

Casein (vitamin-free)

-

L-Amino acid mix (lacking asparagine)

-

L-Asparagine (pure)

-

Cornstarch

-

Sucrose

-

Soybean Oil

-

Cellulose (fiber)

-

AIN-93G Vitamin Mix

-

AIN-93G Mineral Mix

-

Choline Bitartrate

-

t-Butylhydroquinone (antioxidant)

-

Diet mixer and pelletizer

Methodology:

-

Define Diet Composition: Calculate the exact weight (g/kg of diet) for each ingredient. For the L-asparagine enriched diet, a portion of the cornstarch or the isonitrogenous amino acid mix is replaced with pure L-asparagine.

-

Premixing: Thoroughly mix the small-volume components (vitamin mix, mineral mix, choline bitartrate) with a portion of the cornstarch to ensure even distribution.

-

Blending Macronutrients: In a large-scale mixer, combine the casein, remaining cornstarch, sucrose, and cellulose.

-

Adding L-Asparagine: For the experimental diet, add the calculated amount of L-asparagine to the main blend. For the control diet, add the equivalent mass of a non-essential amino acid mix to maintain isonitrogenous conditions.

-

Incorporating Liquids: Slowly add the soybean oil containing the dissolved t-butylhydroquinone to the dry mix. Blend until a homogenous consistency is achieved.

-

Pelletization: Pass the mixture through a pellet mill to create uniform pellets.

-

Drying and Storage: Dry the pellets at a low temperature (<60°C) to the appropriate moisture content. Store in airtight, light-protected containers at 4°C.

-

Self-Validation: Send a sample of each diet batch for independent analytical quantification of L-asparagine to confirm the target concentration.

Protocol 2: Quantification of L-Asparagine in Diet and Plasma Samples

This protocol outlines a standard approach using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[13]

Objective: To accurately measure the concentration of L-asparagine in prepared diets and animal plasma.

Methodology:

-

Sample Preparation (Diet): a. Homogenize a representative sample of the diet pellet. b. Perform an aqueous extraction (e.g., 25% acetonitrile in water) to solubilize free amino acids.[14] c. Centrifuge to pellet insoluble material. d. Collect the supernatant and filter through a 0.22 µm filter.

-

Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. Precipitate proteins by adding a solvent like acetonitrile or methanol. c. Vortex and centrifuge at high speed (e.g., 14,000 rpm) at 4°C. d. Collect the supernatant containing the amino acids.

-

Standard Curve Preparation: a. Prepare a stock solution of pure L-asparagine. b. Create a series of dilutions to generate a standard curve (e.g., 1.95 µM to 125 µM).[13] This is critical for absolute quantification.

-

UPLC-MS/MS Analysis: a. Inject the prepared samples and standards onto an appropriate chromatography column (e.g., an amino acid analysis column).[13] b. Use a mobile phase gradient to separate the amino acids. c. Detect and quantify L-asparagine using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.[13]

-

Data Analysis: a. Generate the standard curve by plotting known concentrations against their measured signal intensity. b. Calculate the L-asparagine concentration in the unknown samples by interpolating their signal on the standard curve. The normal circulating range for L-asparagine is approximately 40-80 µM.[13]

Section 4: Biochemical Context and In Vivo Implications

Dietary L-asparagine is absorbed and enters the systemic circulation, where it can be utilized by cells. The metabolism of asparagine is primarily governed by two key enzymes: Asparagine Synthetase (ASNS) and Asparaginase (ASNase).[5]

-

Asparagine Synthetase (ASNS): This enzyme synthesizes asparagine from aspartate and glutamine.[5] Cells with high ASNS expression can produce their own asparagine, making them less dependent on dietary sources.

-

Asparaginase (ASNase): This enzyme hydrolyzes asparagine into aspartic acid and ammonia, thereby depleting it.[5][6]

The interplay between dietary intake and cellular synthesis is critical, particularly in cancer biology. Some tumor cells have low ASNS expression and rely heavily on external asparagine for proliferation.[6] This dependency is the therapeutic basis for using the drug L-asparaginase and for investigating dietary asparagine restriction in cancer models.[4][6]

Conclusion

References

-

Botanical-online. Foods rich in asparagine. Botanical-online. [Link]

-

HealthMatters.io. (2019-02-06). What is Asparagine? High and low values | Lab results explained. HealthMatters.io. [Link]

-

ResearchGate. L-Asparagine Standard Reference Chart. ResearchGate. [Link]

-

Mattioli 1885. (2019). L-Asparaginase potential in acrylamide mitigation from foodstuff: a mini-review. Progress in Nutrition, 21(3), 498-506. [Link]

-

Ji, Y., et al. (2021). Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues. EMBO reports, 22(12), e53201. [Link]

-

Toda, K., et al. (2020). Asparagine signals mitochondrial respiration and can be targeted to impair tumour growth. Nature Cell Biology, 22(3), 302-313. [Link]

-

Wu, J., & Wang, X. (2024). Metabolism of asparagine in the physiological state and cancer. Cancer Cell International, 24(1), 58. [Link]

-

Inotiv. Custom Research Diets. Inotiv. [Link]

-

Kumar, A., et al. (2024). Recent advances in L-Asparaginase enzyme production and formulation development for acrylamide reduction during food processing. Food Science and Technology International. [Link]

-

ResearchGate. Amino Acid Profiles from in vivo Study, Fig. 2A: L-Asparagine levels. ResearchGate. [Link]

-

Fujiwara, D., et al. (2025). Targeting Asparagine Metabolism in Solid Tumors. Cancers, 17(1), 123. [Link]

-

Elmore, J. S., & Mottram, D. S. (2002). Compilation of free amino acid data for various food raw materials. JIFSAN. [Link]

-

MP Biomedicals. Standard vs Custom Laboratory Animal Diets. MP Biomedicals. [Link]

-

Phenomenex. (2014). Asparagine Analysis in Food Products. Phenomenex. [Link]

-

Wang, Y., et al. (2022). Effects of Exogenous L-Asparagine on Poplar Biomass Partitioning and Root Morphology. International Journal of Molecular Sciences, 23(21), 13192. [Link]

-

USDA. (1968). Amino Acid Content of Foods. USDA. [Link]

-

Phenomenex. TN-8001 EZ:faast GC - Asparagine Analysis in Food Products. Phenomenex. [Link]

-

ResearchGate. Different sources of L-Asparginase production/isolation. ResearchGate. [Link]

-

Dyets, Inc. Experimental Diets. Dyets, Inc.. [Link]

-

Lee, S., et al. (2018). Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase. Journal of Pharmaceutical and Biomedical Analysis, 160, 28-34. [Link]

-

Shafqat, I., et al. (2023). Characterization and applications of glutaminase free L-asparaginase from indigenous Bacillus halotolerans ASN9. PLOS ONE, 18(11), e0293297. [Link]

-

Arif, H. M., et al. (2014). Important Sources and Medicinal Applications of L-Asparaginase. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 35-45. [Link]

-

Gaufres, F., et al. (2012). Asparagine Metabolic Pathways in Arabidopsis. Plant and Cell Physiology, 53(5), 838-851. [Link]

-

Gahl, M. J., et al. (1995). New method for formulation of amino acid concentrations and ratios in diets of rats. The Journal of Nutrition, 125(7), 1875-1884. [Link]

-

Kilberg, M. S., & Laine, R. O. (2023). Asparagine as a signal for glutamine sufficiency via asparagine synthetase: a fresh evidence-based framework in physiology and oncology. American Journal of Physiology-Cell Physiology, 324(4), C896-C905. [Link]

-

Ioannis Mavromichalis. (2017-09-15). How to formulate a low-protein animal diet. Feed Strategy. [Link]

-

ResearchGate. Asparagine contents versus total free amino acid content. ResearchGate. [Link]

Sources

- 2. guidechem.com [guidechem.com]

- 3. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine signals mitochondrial respiration and can be targeted to impair tumour growth | bioRxiv [biorxiv.org]

- 5. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. blog.healthmatters.io [blog.healthmatters.io]

- 8. Foods rich in asparagine – Botanical online [botanical-online.com]

- 9. jifsan.umd.edu [jifsan.umd.edu]

- 10. inotiv.com [inotiv.com]

- 11. Experimental Diets | Dyets, Inc. [dyets.com]

- 12. mpbio.com [mpbio.com]

- 13. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

The Asn Paradox: A Structural Engineer’s Guide to Asparagine in Alpha-Helices

Executive Summary

In protein engineering and structural biology, Asparagine (Asn, N) occupies a unique thermodynamic niche. It is frequently categorized as a "helix breaker" due to its low intrinsic helical propensity in solvent-exposed central positions. However, this simplification masks its critical utility: Asn is a potent N-terminal helix capping residue and a driver of transmembrane helix oligomerization .

This guide deconstructs the structural physics of Asparagine, providing actionable protocols for stabilizing biologics and engineering high-affinity protein-protein interactions.

Part 1: The Biophysics of Helix Interaction

The Entropic Penalty (Why Asn Breaks Helices)

In the center of a solvent-exposed alpha-helix, Asparagine is destabilizing ($ \Delta \Delta G \approx +0.7 $ kcal/mol relative to Alanine). This is not due to steric bulk, but rather entropic cost .

-

Rotameric Restriction: The Asn side chain (

) has high conformational freedom in the unfolded state. To fit into the tight packing of an alpha-helix, it must adopt the -

Backbone Competition: The polar side chain competes with the main-chain carbonyls for hydrogen bonding. In a helix, the backbone amides are already satisfied (

). An internal Asn side chain often attempts to H-bond with the backbone, distorting the helical geometry.

The N-Cap Phenomenon (Why Asn Starts Helices)

The N-terminus of an alpha-helix has "unsatisfied" backbone NH groups (residues N1, N2, N3). These free amides create a destabilizing dipole moment.

Asparagine is the "Gold Standard" N-capping residue because its side chain geometry allows it to simultaneously:

-

Satisfy the Backbone: The side chain $ \text{C}=\text{O} $ accepts a hydrogen bond from the backbone NH of residue $ i+2 $ or $ i+3 $.

-

Shield the Hydrophobic Core: The methylene group ($ \text{C}\beta $) packs against the hydrophobic core of the helix.

Visualization: The N-Capping Interaction Network

The following diagram illustrates the specific H-bond network that stabilizes the helix initiation.

Figure 1: The "Capping Box" mechanism where Asn satisfies free backbone amides, neutralizing the helix dipole.

Part 2: Asparagine in Transmembrane Domains (TMD)

In the lipid bilayer, the rules of engagement change. Water is absent, making hydrogen bonds significantly stronger ($ \Delta G \approx -4 $ to

The "Polar Clamp" Mechanism

While Asn is rare in TMDs, when present, it drives strong, specific helix-helix association.

-

Mechanism: Two transmembrane helices containing Asn residues at the same depth will "clamp" together to satisfy their polar side chains, avoiding the energetic penalty of exposing a polar group to the lipid acyl chains.

-

Application: This is critical in GPCR engineering and CAR-T structural design , where manipulating TMD oligomerization state affects signaling potency.

Table 1: Helix Propensity vs. Context

| Context | Role of Asn | Thermodynamic Effect | Engineering Utility |

| Solvent Helix (Middle) | Helix Breaker | Destabilizing ( | Introduce flexibility/kinks |

| Solvent Helix (N-Term) | N-Cap | Stabilizing ( | Nucleate helix formation |

| Transmembrane Helix | Oligomerization Driver | Highly Stabilizing (Association) | Force helix-helix dimerization |

Part 3: Stability & Degradation (The Deamidation Trap)

For drug development, Asn presents a chemical liability: Deamidation . Asn spontaneously converts to Aspartic Acid (Asp) or Isoaspartic Acid (isoAsp) via a succinimide intermediate.[1][2][3]

The Structural Catch-22

-

In a stable helix: The backbone is rigid. The nitrogen of the

peptide bond cannot easily attack the Asn side chain carbonyl. Deamidation is slow. -

In a flexible loop/unfolded state: The backbone can twist, allowing the attack. Deamidation is fast. [1]

Critical Insight: If your Asn N-cap is destabilized by temperature or pH, the local unfolding event will immediately trigger rapid deamidation, permanently ruining the molecule.

Visualization: The Deamidation Pathway

Figure 2: The degradation pathway. Note that local unfolding is the rate-limiting step for helical Asn residues.

Part 4: Experimental Protocols

Protocol A: Validating Helicity via Circular Dichroism (CD)

Objective: Determine if Asn mutations have disrupted the alpha-helical core.

-

Sample Prep: Dilute protein to 0.2 mg/mL in 10 mM Phosphate buffer (avoid Chloride ions; they absorb <195 nm).

-

Blanking: Run a buffer-only baseline.

-

Acquisition: Scan 260 nm to 190 nm at

. -

Validation Criteria (The "Double Minima"):

-

Quantification:

Where

Protocol B: Monitoring Deamidation via Mass Spectrometry

Objective: Detect the +0.984 Da mass shift indicative of Asn

-

Incubation: Stress the sample (e.g., pH 8.0,

) for 0–2 weeks. -

Digestion: Trypsin digest (maintain pH 7.5 to prevent artificial deamidation during prep).

-

LC-MS/MS: Use a high-resolution instrument (Orbitrap or Q-TOF).

-

Data Analysis:

-

Filter for precursor mass shift of +0.984 Da .

-

Differentiation: IsoAsp often elutes earlier than Asp in Reverse Phase chromatography due to the kink in the backbone.

-

Part 5: Engineering Decision Matrix

Use this logic flow when designing sequences containing Asparagine.

| Design Goal | Asn Strategy | Rationale |

| Max Stability | Mutate internal Asn | Removes entropic penalty; stabilizes core packing. |

| Helix Initiation | Place Asn at Pos 1 (N-cap) | Satisfies N1/N2/N3 amides; prevents fraying. |

| Solubility | Surface Asn (non-helical) | High hydration; prevents aggregation. |

| Membrane Dimer | Place Asn in TM domain | Drives specific association via hydrogen bonding. |

References

-

Richardson, J. S., & Richardson, D. C. (1988). Amino acid preferences for specific locations at the ends of alpha helices. Science, 240(4859), 1648–1652. Link

-

Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal, 75(1), 422–427. Link

-

Choma, C., et al. (2000). Asparagine-mediated self-association of a model transmembrane helix. Nature Structural Biology, 7, 161–166. Link

-

Robinson, N. E., & Robinson, A. B. (2001). Molecular clocks: Deamidation of asparaginyl and glutaminyl residues in peptides and proteins. Althouse Press. Link

-

Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA), 1751(2), 119–139. Link

Sources

Methodological & Application

Mastering the Preparation of L-Asparagine Stock Solutions: A Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the preparation, validation, and storage of L-asparagine stock solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of research outcomes in applications ranging from cell culture and enzyme kinetics to drug formulation.

Foundational Principles: Understanding L-Asparagine

L-asparagine is a non-essential amino acid crucial for protein synthesis and various metabolic processes. In the laboratory, its utility is widespread, serving as a vital supplement in cell culture media and as a substrate in enzymatic assays. However, the seemingly simple task of preparing an L-asparagine stock solution is fraught with potential pitfalls that can compromise experimental results. Key to mastering its preparation is a thorough understanding of its physicochemical properties.

Chemical and Physical Properties of L-Asparagine Monohydrate

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₃ · H₂O | |